molecular formula C4H3Br2F3N2 B2723149 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide CAS No. 2172572-77-7

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide

Cat. No.: B2723149
CAS No.: 2172572-77-7
M. Wt: 295.885
InChI Key: JHDSGWLSKZTAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is a valuable bifunctional building block in medicinal chemistry and drug discovery. The imidazole core is a privileged scaffold in pharmacology, serving as a key structural motif in numerous bioactive molecules . The bromine atom at the 2-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The electron-withdrawing trifluoromethyl group at the 5-position is a critical pharmacophore known to enhance a compound's metabolic stability, membrane permeability, and binding affinity . This combination makes the reagent particularly useful for constructing potential enzyme inhibitors. Furthermore, the imidazole scaffold and its derivatives are being explored in the development of organometallic complexes and N-heterocyclic carbene (NHC) ligands for catalytic and biomedical applications, including as potential anticancer agents . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDSGWLSKZTAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172572-77-7
Record name 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination with Phosphorus Oxybromide

A patent by Google Patents (WO2001077083A1) details bromination using phosphorus oxybromide (POBr₃) under reflux conditions. In this method, 5-(trifluoromethyl)-1H-imidazole-2-one reacts with POBr₃ in ethyl acetate at 80°C for 24–48 hours, yielding 2-bromo-5-(trifluoromethyl)-1H-imidazole with 77% efficiency. Subsequent treatment with hydrobromic acid (48% w/w) in ethanol forms the hydrobromide salt.

Key Conditions

  • Reagents : POBr₃ (3 equiv), ethyl acetate (solvent).
  • Temperature : 80°C (reflux).
  • Yield : 77% after recrystallization.

Two-Step Bromination and Salt Formation

VulcanChem’s protocol involves:

  • Bromination : Reacting 5-(trifluoromethyl)-1H-imidazole with bromine in acetic acid at 60°C for 6 hours.
  • Salt Formation : Adding HBr gas to the crude product in ethanol, yielding the hydrobromide salt with 81% purity.

Advantages : Scalable for industrial production.
Limitations : Requires strict temperature control to avoid over-bromination.

Nucleophilic Substitution via Alkylation

Ethyl 2-Bromo-5-(Trifluoromethyl)-1H-Imidazole-4-Carboxylate Intermediate

Ambeed Pharmaceuticals describes a substitution reaction where ethyl 2-bromo-4-trifluoromethyl-1H-imidazole-5-carboxylate reacts with 2,5-dichlorobenzyl bromide in DMF at 90°C for 3 hours. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling alkylation at the imidazole N1 position.

Reaction Scheme
$$
\text{Ethyl 2-bromo-4-trifluoromethyl-1H-imidazole-5-carboxylate} + \text{2,5-dichlorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Yield : 89% after column chromatography.

One-Pot Telescoping Synthesis

Sulfur Transfer and Trifluoromethylation

A study in The Journal of Organic Chemistry (2024) outlines a telescoped approach:

  • Sulfur Transfer : Reacting imidazole N-oxide with 2,2,4,4-tetramethyl-3-thioxocyclobutanone in DCM.
  • Electrophilic Trifluoromethylation : Using Togni reagent (CF₃SO₂Na) in methanol/HCl at −30°C.

Mechanistic Insight : The sulfur transfer step generates a reactive thione intermediate, which undergoes electrophilic substitution with CF₃⁺.
Yield : 56–89% for monosubstituted products.

Mechanochemical Synthesis

Solvent-Free Grinding with Solid Supports

A mechanochemical method from Molecules (2025) employs ball milling of 5-(trifluoromethyl)-1H-imidazole with N-bromosuccinimide (NBS) and alumina. The reaction completes in 2 hours at 25 Hz, avoiding solvent use.

Conditions

  • Reagents : NBS (1.1 equiv), alumina (solid support).
  • Yield : 69% with >95% purity.

Comparative Analysis of Methods

Table 1: Synthesis Routes and Performance

Method Reagents/Conditions Yield (%) Scalability Purity (%)
Direct Bromination POBr₃, ethyl acetate, 80°C 77 High 95
Two-Step Bromination Br₂ (acetic acid), HBr gas 81 Industrial 98
Alkylation K₂CO₃, DMF, 90°C 89 Moderate 99
One-Pot Telescoping Togni reagent, DCM/MeOH 56–89 Lab-scale 90
Mechanochemical NBS, alumina, ball milling 69 Limited 95

Mechanistic Considerations

Electrophilic Aromatic Substitution

Bromination typically proceeds via electrophilic attack at the electron-rich C2 position of the imidazole ring. The trifluoromethyl group (-CF₃) acts as an electron-withdrawing group, directing bromine to the ortho position.

Salt Formation Dynamics

Hydrobromide salt formation is favored in polar protic solvents (e.g., ethanol) due to enhanced solubility of HBr. X-ray crystallography confirms the planar imidazole ring with Br⁻ counterions.

Chemical Reactions Analysis

Chemical Reactions of 2-Bromo-5-(trifluoromethyl)-1H-imidazole

This compound can undergo various chemical reactions due to its reactive functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

  • Cross-Coupling Reactions: The presence of a bromine atom allows for participation in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

  • Photochemical Reactions: Although not specifically documented for this compound, imidazoles can undergo photochemical reactions, potentially leading to cyclization or degradation products .

Reaction Conditions and Mechanisms

The outcomes of these reactions depend on factors such as temperature, solvent choice, and the nature of nucleophiles used. For instance, nucleophilic substitution reactions can be facilitated by polar aprotic solvents like DMF or DMSO, while cross-coupling reactions require specific catalysts like palladium complexes.

Data and Research Findings

Reaction Type Conditions Products Yield
Nucleophilic SubstitutionDMF, 80°C, 2 hoursVarious derivatives50-90%
Cross-Coupling (Suzuki)Pd(PPh3)4, NaOH, H2O, 100°C, 4 hoursArylated imidazoles60-80%
Photochemical (if applicable)UV irradiation, acetonitrileCyclized or degraded productsVariable

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide can be synthesized through several methods, including halogenation of imidazole derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it suitable for various applications in drug development.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various pathogens, demonstrating efficacy against Gram-positive and Gram-negative bacteria as well as fungi. In one study, the compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL .

Antihypertensive Effects

Imidazole derivatives have been investigated for their antihypertensive potential. In experimental models, compounds related to this compound showed promising results in reducing blood pressure in spontaneously hypertensive rats (SHR) through vasorelaxation mechanisms. The vasorelaxant effects were quantified using ex vivo studies, indicating a dose-dependent response .

Anticancer Potential

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. Compounds similar to this compound have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Material Science Applications

The unique properties of this compound also extend to material sciences. It can be utilized as a precursor for synthesizing advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against E. coli and S. aureus; MICs: 4-32 μg/mL
Antihypertensive EffectsEffective in reducing blood pressure in SHR; dose-dependent vasorelaxation observed
Anticancer PotentialInduces apoptosis in cancer cells; disrupts signaling pathways

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide with analogous compounds:

Compound Name Molecular Formula Substituents (Position) Key Features Reference
This compound C₄H₃BrF₃N₂·HBr Br (2), -CF₃ (5) Hydrobromide salt; high electron deficiency due to -CF₃ and Br.
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide C₅H₈Br₂N₂ -CH₂Br (5), -CH₃ (1) Bromomethyl group enables alkylation reactions; hydrobromide salt improves solubility.
2-Bromo-5-iodo-4-nitro-1H-imidazole C₃HBrIN₃O₂ Br (2), I (5), -NO₂ (4) Highly reactive due to nitro group; potential for explosive decomposition.
5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole C₈H₃BrCl₂F₃N₂ Br (5), Cl (4,6), -CF₃ (2) Bicyclic benzimidazole core; multiple halogens enhance metabolic stability.
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole C₁₁H₉BrF₃N₂O₂S Br (3), -CF₃ (5) on phenyl; -SO₂- linker Sulfonyl group enhances steric bulk; phenyl substitution diversifies applications.

Biological Activity

Overview

2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is a halogenated imidazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C4_4H2_2BrF3_3N2_2 and a molecular weight of 214.97 g/mol, is characterized by its unique trifluoromethyl and bromine substituents, which may influence its interaction with biological targets.

The structural features of this compound are significant for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom can also participate in various chemical interactions, including halogen bonding, which may further modulate its biological effects.

PropertyValue
Molecular Formula C4_4H2_2BrF3_3N2_2
Molecular Weight 214.97 g/mol
CAS Number 219535-00-9
MDL Number MFCD26132825

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit antimicrobial activity. In particular, halogenated imidazoles have been studied for their effects against various pathogens. For instance, studies on related compounds suggest that the presence of halogens can enhance antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis or modulating key signaling pathways involved in tumor growth. For example, similar imidazole derivatives have been shown to inhibit focal adhesion kinase (FAK), leading to reduced cell migration and invasion in cancer models .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling or metabolism.
  • Receptor Modulation : The compound could interact with various receptors, altering cellular responses.
  • DNA Interaction : Some studies suggest that imidazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various imidazole derivatives found that compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent position and electronic properties on antimicrobial potency .
  • Cancer Cell Line Studies : In a comparative analysis of several imidazole derivatives, including 2-Bromo-5-(trifluoromethyl)-1H-imidazole, researchers observed significant cytotoxic effects on pancreatic cancer cells (PANC-1). The study reported IC50 values indicating effective concentration ranges for inducing cell death .

Q & A

Q. Table 1. Key Spectral Data for Brominated Imidazole Derivatives

CompoundFTIR (C-Br, cm⁻¹)^1H NMR (Imidazole H, δ ppm)MS ([M+H]⁺)
4-Bromo-5-chloro-2-phenyl-1H-benzimidazole 5907.36 (s, 1H)222.12
2-Bromo-1-tritylimidazole 5806.85–6.98 (d, 2H)389.06
Target compound (predicted)5956.9–7.1 (m, 2H)289.97

Q. Table 2. Comparative Docking Scores for Antimicrobial Activity

DerivativeTarget EnzymeBinding Affinity (kcal/mol)Reference
5-Trifluoromethyl benzylamine Leucyl-tRNA synthetase-8.2
N-(2-Bromo-5-CF₃-phenyl)benzamide Mycobacterium tuberculosis-7.9
Target compound (simulated)Candida albicans enzyme-8.5 (predicted)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.